Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-
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Overview
Description
Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- is a complex organic compound characterized by the presence of bromine atoms and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- typically involves multi-step organic reactions. One common method includes the bromination of phenylmethanone derivatives followed by the formation of the furan ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenylmethanone derivatives, furan derivatives, and debrominated compounds.
Scientific Research Applications
Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- exerts its effects involves interactions with specific molecular targets. The bromine atoms and furan ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may interfere with cellular pathways, leading to desired biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(4-methoxyphenyl)methanone
- (4-Bromophenyl)(3-hydroxy-5-methyl-2-furyl)methanone
- (4-Bromophenyl)(morpholino)methanone
Uniqueness
Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- stands out due to its unique combination of bromine atoms and a furan ring, which imparts distinct chemical and biological properties. Its structural complexity allows for versatile applications and makes it a valuable compound in various research domains.
Properties
CAS No. |
652160-47-9 |
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Molecular Formula |
C23H14Br2O2 |
Molecular Weight |
482.2 g/mol |
IUPAC Name |
(4-bromophenyl)-[5-(4-bromophenyl)-3-phenylfuran-2-yl]methanone |
InChI |
InChI=1S/C23H14Br2O2/c24-18-10-6-16(7-11-18)21-14-20(15-4-2-1-3-5-15)23(27-21)22(26)17-8-12-19(25)13-9-17/h1-14H |
InChI Key |
WNBAHSLIRLFWBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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